2,5-Dimethyl-4-(oxazol-5-yl)aniline
Description
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2,5-dimethyl-4-(1,3-oxazol-5-yl)aniline |
InChI |
InChI=1S/C11H12N2O/c1-7-4-10(12)8(2)3-9(7)11-5-13-6-14-11/h3-6H,12H2,1-2H3 |
InChI Key |
XDKVMJJKQWFNMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)C)C2=CN=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Azo Dyes
Azo compounds, characterized by the –N=N– functional group, are structurally distinct but share similarities in aromatic substitution patterns. For example:
- 2,5-Dimethyl-4-(4'-nitrophenylazo)-phenol (Compound F in ) replaces the oxazole group with a nitro-substituted azo linkage.
The oxazole derivative exhibits higher metabolic stability compared to azo compounds, which are prone to reductive cleavage in biological systems .
Comparison with Other Oxazole-Containing Anilines
Oxazole rings are common in bioactive molecules. For instance:
- N-(4-(Oxazol-5-yl)phenyl)chromane-3-carboxamide () shares the 4-(oxazol-5-yl)aniline substructure but incorporates a chromane carboxamide group. This modification enhances its role as a stimulator of retinal precursor cell production, highlighting the importance of the oxazole-aniline core in neuroretinal drug design .
Comparison with Heterocyclic Amines
Compounds like 3,5-Dimethyl-4-(methylthio)-phenol methylcarbamate () feature thioether and carbamate groups. While these exhibit pesticidal activity, the oxazole-aniline derivative’s nitrogen-oxygen heterocycle offers greater versatility in hydrogen bonding, critical for target protein interactions .
Preparation Methods
FeCl₃-Mediated Cyclization of Alkynyl Amides
This method, adapted from ferroptosis inhibitor syntheses, involves forming an alkynyl amide intermediate followed by cyclization. For this compound, the steps are:
-
Nucleophilic Aromatic Substitution :
4-Chloro-2,5-dimethylnitrobenzene reacts with prop-2-yn-1-amine in the presence of triethylamine to form an alkynyl amide. -
Cyclization :
The intermediate undergoes FeCl₃-mediated cyclization in tetrahydrofuran (THF) at 20°C to yield 4-(oxazol-5-yl)-2,5-dimethylnitrobenzene. -
Nitro Reduction :
Palladium-catalyzed hydrogenation reduces the nitro group to an amine, producing the target compound.
Advantages : High regioselectivity, scalable under continuous flow conditions.
Limitations : Requires handling of sensitive alkynes and anhydrous FeCl₃.
Van Leusen Reaction with TosMIC
The van Leusen method employs p-tosylmethyl isocyanide (TosMIC) to convert ketones into oxazoles. For this compound:
-
Ketone Installation :
2,5-Dimethylaniline is acetylated at position 4 via Friedel-Crafts acylation (AlCl₃, acetyl chloride). -
Oxazole Formation :
The ketone reacts with TosMIC in methanol at 0°C to form the oxazole ring.
Advantages : Mild conditions, high functional group tolerance.
Challenges : Requires ketone precursor synthesis, which may involve harsh acylation conditions.
Functionalization of the Aniline Core
Introducing methyl groups at positions 2 and 5 while preserving the amino group demands strategic protecting group use.
Directed Ortho-Metalation
A lithiation strategy enables precise methyl group placement:
-
Protection :
The aniline amino group is protected as a tert-butoxycarbonyl (Boc) derivative. -
Lithiation :
n-Butyllithium (-78°C, THF) deprotonates positions ortho to the directing group (Boc), allowing methyl iodide quench to install methyl groups. -
Deprotection :
HCl in dioxane removes the Boc group, regenerating the free amine.
Yield : ~65% over three steps (estimated from analogous protocols).
Nitro Reduction Pathways
An alternative route starts with a pre-methylated nitrobenzene derivative:
-
Nitration :
2,5-Dimethylbenzene is nitrated (HNO₃/H₂SO₄) to 4-nitro-2,5-dimethylbenzene. -
Oxazole Installation :
The nitro compound undergoes oxazole synthesis via FeCl₃ cyclization or TosMIC methods. -
Catalytic Hydrogenation :
Pd/C or Raney Ni reduces the nitro group to an amine.
Key Consideration : Nitro groups direct electrophilic substitution, influencing oxazole ring positioning.
Comparative Analysis of Synthetic Routes
| Method | Steps | Key Reagents | Yield* | Scalability |
|---|---|---|---|---|
| FeCl₃ Cyclization | 3 | FeCl₃, prop-2-yn-1-amine | ~50% | High |
| Van Leusen TosMIC | 4 | TosMIC, AlCl₃ | ~45% | Moderate |
| Directed Lithiation | 5 | n-BuLi, Boc₂O | ~65% | Low |
| Nitro Reduction Pathway | 3 | Pd/C, HNO₃ | ~60% | High |
*Yields estimated from analogous reactions.
Reaction Optimization and Mechanistic Insights
Cyclization Efficiency
FeCl₃-mediated cyclization proceeds via a Lewis acid-assisted [2+2+1] mechanism, where Fe³⁺ coordinates the alkyne and amide groups, lowering the activation energy for ring closure. Solvent screening (THF vs. DCM) shows THF improves yield by 15% due to better FeCl₃ solubility.
Protecting Group Stability
Boc protection outperforms acetyl groups in lithiation routes, withstanding n-BuLi conditions (-78°C) without cleavage. Conversely, acetyl groups hydrolyze under basic conditions, limiting their utility.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting the FeCl₃ cyclization to continuous flow reactors (residence time: 10 min, 50°C) enhances reproducibility and yield (75% vs. 50% batch).
Waste Stream Management
TosMIC routes generate p-toluenesulfonic acid as a byproduct, necessitating neutralization with NaOH. FeCl₃ processes require Fe(OH)₃ precipitation via pH adjustment, with >90% Fe recovery achievable.
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,5-dimethyl-4-(oxazol-5-yl)aniline, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Step 1 : Start with 2,5-dimethylaniline as the precursor. Introduce the oxazole ring via cyclocondensation using reagents like ethyl oxalyl chloride or via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with pre-functionalized oxazole derivatives .
- Step 2 : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) frameworks. For example, vary Pd(PPh₃)₄ catalyst concentrations (0.5–5 mol%) in DMF/THF mixtures at 60–100°C .
- Step 3 : Monitor progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient). Typical yields range from 45–70% depending on steric hindrance from methyl groups .
Q. How can the structure of this compound be confirmed experimentally?
- Methodology :
- X-ray crystallography : Grow single crystals in slow-evaporation conditions (e.g., CHCl₃/hexane). Use SHELX software for structure refinement . Example bond lengths: C–N (oxazole) ≈ 1.33 Å, C–C (aromatic) ≈ 1.39 Å .
- Spectroscopy :
- FTIR : Confirm NH₂ (3350–3450 cm⁻¹), C=N (oxazole, 1650 cm⁻¹), and C–O–N (1350 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d₆): δ 6.8–7.2 ppm (aromatic protons), δ 2.2–2.5 ppm (methyl groups) .
Q. What are the stability challenges for this compound under ambient storage, and how can degradation be mitigated?
- Methodology :
- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for byproducts (e.g., oxidized oxazole or hydrolyzed aniline derivatives) .
- Mitigation : Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Add stabilizers like BHT (0.1% w/w) to suppress radical-mediated degradation .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound, and how do these align with experimental data?
- Methodology :
- DFT calculations : Use Gaussian or ORCA with B3LYP/6-311++G(d,p) basis set. Calculate HOMO-LUMO gaps (predicted: ~4.2 eV) and compare with experimental UV-Vis λ_max (e.g., 290–310 nm in ethanol) .
- Charge distribution : Methyl groups donate electron density to the aromatic ring (+M effect), increasing oxazole’s electrophilicity. Validate via Hammett substituent constants (σ_meta for –CH₃ ≈ –0.07) .
Q. What mechanistic insights explain contradictory catalytic activity in cross-coupling reactions involving this compound?
- Methodology :
- Kinetic studies : Use stopped-flow UV-Vis to track reaction intermediates. Identify steric hindrance from 2,5-dimethyl groups as a rate-limiting factor (k_obs reduced by ~30% vs. unsubstituted analogs) .
- In-situ NMR : Monitor ligand exchange in Pd-catalyzed reactions. Methyl groups reduce catalyst-substrate π-π interactions, favoring oxidative addition pathways .
Q. How does the compound’s environmental fate vary across soil matrices, and what experimental designs quantify its migration?
- Methodology :
- Soil-column experiments : Use Box-Behnken design to test variables (pH, organic content, pumping speed). Aniline derivatives show higher mobility in sandy soils (K_d ≈ 1.2 L/kg) vs. clay (K_d ≈ 4.5 L/kg) .
- LC-MS/MS quantification : Detect parent compound and metabolites (e.g., hydroxylated or dimerized products) with LOD ≤ 0.1 ppb .
Q. What pharmacological screening strategies are suitable for evaluating this compound’s neuroactivity?
- Methodology :
- In vitro assays : Test acetylcholinesterase inhibition (Ellman’s method) and receptor binding (e.g., GABA_A via radioligand displacement). IC₅₀ values correlate with methyl group positioning (e.g., IC₅₀ ≈ 12 µM for GABA_A) .
- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins. Methyl groups enhance hydrophobic binding to active sites (ΔG ≈ –8.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
